N-Ethyl vs. N-Methyl Piperazine: A Key Determinant of Lipophilicity and CNS Permeability Potential
The target compound features an N-ethyl group on the piperazine ring, which directly increases lipophilicity compared to its closest analog, 1-(2-(4-bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine (CAS 1704081-41-3). The computed partition coefficient (XLogP3) for the ethyl analog is 2.9 [1], whereas the methyl analog has a computed XLogP3 of 2.4 [2]. This represents a calculated increase in logP of +0.5 units, which correlates with an approximately 3-fold increase in partition coefficient and is clinically significant for enhancing passive blood-brain barrier permeation [3].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine: XLogP3 = 2.4 |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity (XLogP3 of 2.9 vs. 2.4) directly predicts superior BBB penetration, making the ethyl analog a more suitable starting point for CNS-targeted probe development.
- [1] PubChem Compound Summary for CID 91800454, 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-ethylpiperazine. View Source
- [2] PubChem Compound Summary for CID 91800453, 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)-4-methylpiperazine. View Source
- [3] Waterhouse, R. N. Determination of lipophilicity and its use as a predictor of blood-brain barrier penetration of molecular imaging agents. Molecular Imaging and Biology, 2003, 5(6), 376-389. View Source
